molecular formula C10H17NO2 B585275 (1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate CAS No. 402958-25-2

(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate

Cat. No.: B585275
CAS No.: 402958-25-2
M. Wt: 183.251
InChI Key: BFZUEHILBXRWGT-CIUDSAMLSA-N
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Description

“(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate” is a chemical compound with the molecular formula C10H18ClNO2 . It is also known by its CAS number 1147103-42-1 . This compound is used in the preparation of hepatitis C virus (HCV) protease inhibitors .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO2.ClH/c1-2-13-10(12)9-8-5-3-4-7(8)6-11-9;/h7-9,11H,2-6H2,1H3;1H/t7-,8-,9-;/m0./s1 . The canonical SMILES structure is CCOC(=O)[C@@H]1[C@H]2CCC[C@H]2CN1.Cl .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 219.71 g/mol . It is a solid at room temperature and should be stored in a dry place .

Scientific Research Applications

  • Synthesis and Characterization:

    • Synthesis of octahydrocyclopenta[b]pyrrole-3a-carboxylates via nucleophilic addition to N-Acyliminium (Seo Won-Jun et al., 1994).
    • Scalable synthesis of tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, emphasizing its importance as a pharmacophore for various pharmacological activities (R. Bahekar et al., 2017).
    • Examination of the Gewald synthesis process, leading to various derivatives including octahydrocyclopenta[b]pyrrole-3-carboxylic acid (N. Peet et al., 1986).
  • Pharmacological and Chemical Properties:

    • Investigations into the properties and synthesis of derivatives such as ethyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (R. Bahekar et al., 2017).
    • Study on the molecular structure and mechanistic aspects of compounds like ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (R. N. Singh et al., 2014).
    • Research on the synthesis and antimalarial activities of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives (Nongpanga Ningsanont et al., 2003).
  • Application in Synthesis of Other Compounds:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

As this compound is used in the preparation of hepatitis C virus (HCV) protease inhibitors , future research could focus on optimizing its synthesis, improving the efficacy of the resulting inhibitors, or exploring its potential use in the treatment of other diseases.

Properties

IUPAC Name

ethyl (3S,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-2-13-10(12)9-8-5-3-4-7(8)6-11-9/h7-9,11H,2-6H2,1H3/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZUEHILBXRWGT-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCCC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H]2CCC[C@H]2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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